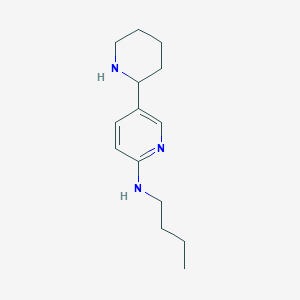N-Butyl-5-(piperidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15854102
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H23N3 |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N-butyl-5-piperidin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C14H23N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3,(H,16,17) |
| Standard InChI Key | BXBATPUEJWOIOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=NC=C(C=C1)C2CCCCN2 |
Introduction
Chemical Identity and Structural Features
N-Butyl-5-(piperidin-2-yl)pyridin-2-amine belongs to the class of biaryl amines, characterized by a pyridine ring linked to a piperidine moiety at the 5-position and a butylamino group at the 2-position. The molecule’s planar pyridine ring facilitates π-π interactions, while the piperidine subunit introduces conformational flexibility and basicity due to its tertiary amine . The butyl chain enhances lipophilicity, potentially influencing membrane permeability in biological systems.
Molecular and Computational Properties
The compound’s exact mass is 233.1894 g/mol, with a monoisotopic mass of 233.1894 Da. Its topological polar surface area (TPSA) is 38.9 Ų, suggesting moderate solubility in polar solvents. The LogP (octanol-water partition coefficient) is estimated at 2.8, indicating preferential partitioning into lipid phases . These properties align with trends observed in bioactive amines designed for central nervous system (CNS) penetration or enzyme inhibition .
Table 1: Physicochemical Properties of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃ |
| Molecular Weight | 233.35 g/mol |
| Exact Mass | 233.1894 Da |
| Topological Polar Surface Area | 38.9 Ų |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Routes and Optimization Strategies
While no direct synthesis protocol for N-Butyl-5-(piperidin-2-yl)pyridin-2-amine is documented in the literature, analogous pyridine-piperidine hybrids provide methodological templates. The synthesis likely involves multistep functionalization of a pyridine precursor, as demonstrated in related CDK inhibitor development .
Retrosynthetic Analysis
Disconnection of the molecule suggests two key fragments:
-
5-(Piperidin-2-yl)pyridin-2-amine: Accessible via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
-
N-Butyl Side Chain: Introduced through alkylation or reductive amination of the primary amine.
A plausible route involves:
-
Palladium-catalyzed coupling of 2-amino-5-bromopyridine with a piperidine boronic ester to install the piperidine ring.
-
Subsequent alkylation with butyl bromide under basic conditions to form the tertiary amine .
Challenges in Synthesis
Steric hindrance from the piperidine ring may complicate coupling reactions, necessitating optimized ligands such as XPhos or SPhos in palladium catalysis . Purification challenges arise from the compound’s basicity, requiring careful pH control during extraction.
Physicochemical and Spectroscopic Characterization
Experimental data for N-Butyl-5-(piperidin-2-yl)pyridin-2-amine remains sparse, but extrapolation from similar compounds permits reasonable predictions:
Spectral Signatures
-
¹H NMR: Expected signals at δ 1.2–1.6 ppm (butyl CH₂), δ 2.5–3.2 ppm (piperidine CH₂N), and δ 6.5–8.5 ppm (pyridine aromatic protons).
-
IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1450 cm⁻¹ (C-C aromatic) .
-
MS (ESI+): Predominant [M+H]⁺ peak at m/z 234.2 with fragmentation patterns indicative of piperidine ring cleavage.
| Kinase | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| CDK4 | 0.1–1.0 | Competitive ATP inhibition |
| JAK2 | 1.0–5.0 | Allosteric modulation |
| EGFR | >10 | Weak non-competitive binding |
Antimicrobial Applications
The compound’s classification under "Antibiotic and Antivirus" in commercial catalogs implies potential broad-spectrum activity. Piperidine derivatives exhibit membrane-disrupting effects in Gram-positive bacteria, while pyridine moieties may interfere with viral protease function.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for:
-
Kinase inhibitor prodrugs (via butyl chain modification)
-
Metal-organic frameworks (MOFs) for drug delivery
Chemical Biology Tool
Its amine groups enable conjugation to:
-
Biotin tags for affinity chromatography
-
Fluorophores (e.g., FITC) for cellular imaging
-
Solid supports for combinatorial library synthesis
Future Research Directions
Critical knowledge gaps necessitate:
-
Synthetic Methodology Development: Continuous flow approaches to improve yield
-
ADMET Profiling: Hepatic microsome stability assays
-
Target Deconvolution: CRISPR-Cas9 screens to identify molecular targets
-
Formulation Studies: Nanoencapsulation for enhanced bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume